Dequalinium chloride hydrate

Übersicht

Beschreibung

Dequalinium chloride is a selective blocker of apamin-sensitive K+ channels and inhibitor of XIAP (X-linked inhibitor of apoptosis protein) . It is a topical bacteriostat that is available as various salts. It is used in wound dressings and mouth infections and may also have antifungal action .

Synthesis Analysis

The synthesis of dequalinium chloride involves dissolving crude dequalinium chloride in a mixed solution of formic acid and ethyl acetate, heating to 60 ℃, cooling after complete clarification, freezing overnight, and separating out a refined dequalinium chloride product . Another method involves adding an aqueous solution of hydrogen to a solution of water containing Cl .Molecular Structure Analysis

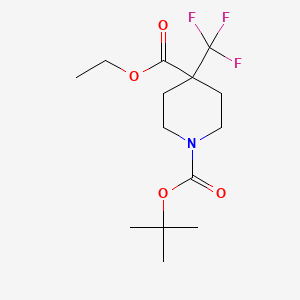

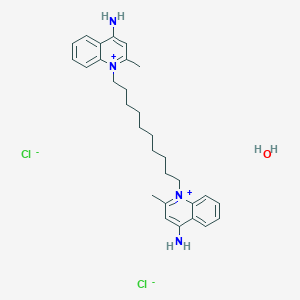

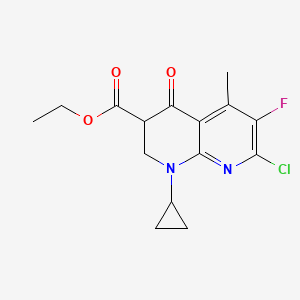

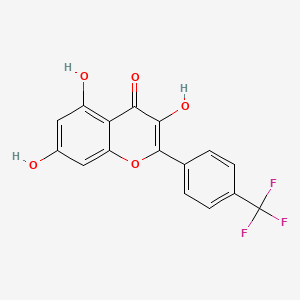

Dequalinium chloride hydrate has the empirical formula C30H40Cl2N4 · xH2O and a molecular weight of 527.57 (anhydrous basis) . The dequalinium dication is symmetrical, containing two quaternary quinolinium units linked by an N-decylene chain .Chemical Reactions Analysis

Dequalinium chloride exhibits anticancer activity in human leukemia cells by inducing a cytotoxic effect through altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promoting apoptosis of leukemic cells .Physical And Chemical Properties Analysis

Dequalinium chloride is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt . It is useful as an antiseptic and disinfectant .Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

Antiseptic and Disinfectant Uses : Dequalinium chloride has been effectively used as an antiseptic drug and disinfectant for over half a century, particularly in clinical settings. It shows high activity against a range of microorganisms, including mycobacteria and protozoa, as well as plasmodia (Tischer et al., 2012).

Activity Against Vaginal Infections : Dequalinium chloride exhibits significant antimicrobial activity against germs commonly causing vaginal infections. This positions it as an efficient alternative in the local therapy of various vaginal infections (Casa et al., 2002).

Cancer Research

Inhibition of Malignant Tumors : Dequalinium chloride has been shown to inhibit the growth of malignant tumors, particularly glioblastoma, the most common malignant neuroepithelial tumor. It targets and accumulates in the mitochondria, effectively inhibiting the growth of glioblastoma cells both in vitro and in vivo (Pan et al., 2021).

Potential in Neutron Capture Therapy (NCT) : A boronated derivative of dequalinium, designed for selective targeting of mitochondria in cancer cells, showed promise in vitro for boron neutron capture therapy, a modality for treating cancer (Adams et al., 2000).

Wirkmechanismus

As a lipophilic bis-quaternary ammonium molecule, dequalinium chloride displays membrane effects and selectively targets mitochondria to deplete DNA and block energy production in cells . Its anticancer effects combine a mitochondrial action, a selective inhibition of kinases (PKC-alpha/beta, Cdc7/Dbf4), and a modulation of Ca (2+)-activated K (+) channels .

Safety and Hazards

Zukünftige Richtungen

Dequalinium chloride has been used for more than 60 years as an anti-infective drug, mainly to treat local infections . It is a standard drug to treat bacterial vaginosis and an active ingredient of sore-throat lozenges . It has many pharmacological properties and therapeutic benefits, which may be exploited further . It is also being studied for its potential use in the treatment of bacterial vaginosis .

Relevant Papers There are several papers on dequalinium chloride that provide more detailed information on its properties and uses . These papers discuss its synthesis, mechanism of action, and potential future applications. They provide a deeper understanding of this compound and its potential benefits and risks.

Eigenschaften

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4.2ClH.H2O/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCJAGQJOXJBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.O.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dequalinium chloride hydrate | |

CAS RN |

1255077-34-9 | |

| Record name | 1255077-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)

![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)